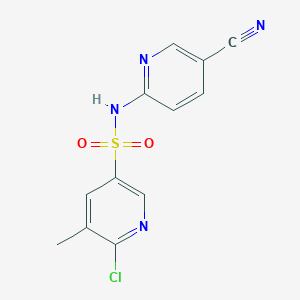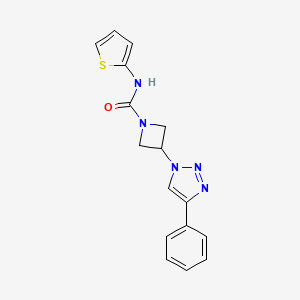
3-amino-N-(pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-N-(pyridin-4-yl)benzamide” is a chemical compound that has been used in various scientific studies . It has been utilized as a ligand to facilitate cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a new heterocyclic compound was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been analyzed using various techniques such as IR, 1H NMR, and single crystal X-ray crystallography . For example, in one study, the benzene ring of a similar compound was found to be twisted by 63.29 (15)° with respect to the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied . For instance, a new multifunctional coordination framework was synthesized and characterized, and the redox properties of the framework were investigated .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds have been analyzed . For example, the molecular weights of similar compounds were found to be <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .Applications De Recherche Scientifique
Luminescent Properties and Structural Characterization
3-Amino-N-(pyridin-4-yl)benzamide demonstrates luminescent properties in both DMF solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. These properties are influenced by the solvent's polarity. The compound also exhibits reversible mechanochromic properties and multi-stimuli response, useful in material sciences and photonics. (Srivastava et al., 2017)
Role in Histone Deacetylase Inhibition
The compound has been studied for its potential in inhibiting histone deacetylases (HDACs), particularly HDACs 1-3 and 11, which has implications in cancer treatment. This isotype-selective inhibition suggests its utility in targeted cancer therapies. (Zhou et al., 2008)
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Research indicates that this compound derivatives can act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This has significant implications in treating cancers, as VEGFR-2 plays a critical role in tumor angiogenesis. (Borzilleri et al., 2006)
Crystal Structure Analysis
The compound's crystal structure has been studied, revealing insights into its molecular interactions and stability. Understanding its crystal structure is crucial for material science and pharmaceutical applications. (Lemmerer & Bourne, 2012)
Synthesis and Antibacterial Activity
Some derivatives of this compound have been synthesized and demonstrated antibacterial activity against various bacteria, indicating potential applications in developing new antibacterial agents. (Mobinikhaledi et al., 2006)
Improved Synthesis Processes
Research on improving the synthesis process of this compound derivatives has led to higher yield methods, beneficial for large-scale production and industrial applications. (Dian, 2010)
Catalytic and Polymerization Applications
Studies on its reactivity with other chemicals, such as in polycondensation reactions, have shed light on its potential applications in polymer sciences and catalysis. (Yamazaki et al., 1975)
Directing Group in Chemical Synthesis
This compound derivatives have been utilized as directing groups in chemical synthesis, particularly in C-H bond amination processes, suggesting their utility in complex organic syntheses. (Zhao et al., 2017)
Nucleophilicity and Reactivity Studies
Research on the nucleophilicity and reactivity of pyridines, including this compound, has implications for their use in nucleophilic organocatalysis. (De Rycke et al., 2011)
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like glucokinase and tyrosine kinases , which play crucial roles in metabolic processes and signal transduction pathways respectively.
Mode of Action
It’s likely that it interacts with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
Similar compounds have been found to affect pathways related to glucose metabolism and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and could include changes in cellular metabolism, growth, or differentiation.
Pharmacokinetics
Its molecular weight suggests that it could be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be studied further.
Result of Action
Similar compounds have been found to have significant activity against mycobacterium tuberculosis and to exhibit antiviral activity . These effects likely result from the compound’s interactions with its targets and subsequent alterations in cellular pathways.
Safety and Hazards
Orientations Futures
Future research directions could involve further exploration of the ligand to facilitate cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings . Additionally, the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions could be a promising direction .
Propriétés
IUPAC Name |
3-amino-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNQYOOHVQMUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

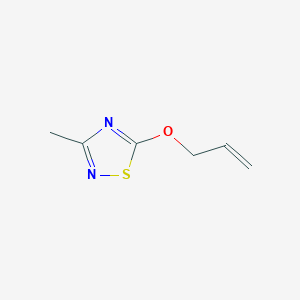
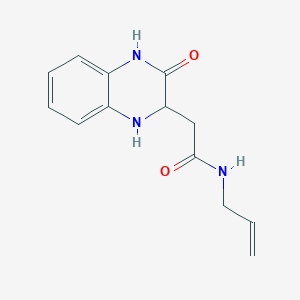
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2696341.png)
![2,2-Difluoro-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2696342.png)
![N-(3-acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2696343.png)
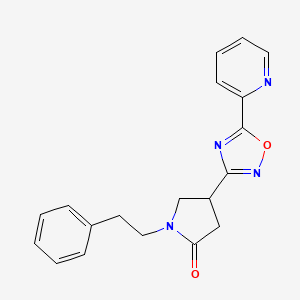
![Tert-butyl 4-{2-[4-(2-methylpropyl)phenyl]propanoyl}piperazine-1-carboxylate](/img/structure/B2696349.png)
